molecular formula C16H14ClNO2S2 B2758134 6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine CAS No. 1089548-86-6

6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine

Cat. No.: B2758134
CAS No.: 1089548-86-6
M. Wt: 351.86
InChI Key: POYYTNXFMZKUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine is a synthetic benzothiazine derivative of significant interest for pharmacological research, particularly in the fields of neuroscience and infectious diseases. Benzothiazines and related tricyclic nitrogen-containing compounds are recognized for their versatile biological activity, often serving as key scaffolds in the development of nitric oxide synthase (NOS) inhibitors, which are investigated for managing pain, migraines, and neuroinflammatory conditions . The core 1,4-benzothiazine structure, containing sulfur and nitrogen atoms in its heterocyclic ring, is known to be critical for its bioactivity . This specific compound features a unique (E)-2-phenylethenylsulfonyl substitution at the 4-position, which may influence its binding affinity and selectivity toward various biological targets. Research into analogous 1,4-benzothiazine derivatives has demonstrated potent effects against infectious agents, including promising anti-amoebic activity against both trophozoite and cyst stages of Acanthamoeba castellanii . Furthermore, structurally related phenothiazines and benzothiazines have shown multifaceted therapeutic potential in oncology, acting through mechanisms such as apoptosis induction, modulation of the PI3K/Akt/mTOR signaling pathways, and disruption of lysosomal function . This reagent provides researchers with a valuable chemical tool to explore these and other novel mechanisms of action, study structure-activity relationships (SAR), and develop new therapeutic candidates for difficult-to-treat conditions. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2S2/c17-14-6-7-16-15(12-14)18(9-10-21-16)22(19,20)11-8-13-4-2-1-3-5-13/h1-8,11-12H,9-10H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYYTNXFMZKUGA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1S(=O)(=O)C=CC3=CC=CC=C3)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C(N1S(=O)(=O)/C=C/C3=CC=CC=C3)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine is a compound belonging to the benzothiazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H16ClNO2S\text{C}_{17}\text{H}_{16}\text{ClN}\text{O}_2\text{S}

This molecular formula indicates the presence of chlorine, nitrogen, oxygen, and sulfur atoms within the benzothiazine framework, which contributes to its biological activity.

Mechanisms of Biological Activity

Benzothiazines, including the compound in focus, exhibit a range of biological activities through various mechanisms:

  • Anticancer Activity : Benzothiazine derivatives have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The unique arrangement of nitrogen and sulfur in their structure is crucial for their interaction with biological targets .
  • Antimicrobial Properties : The sulfonyl group in the compound enhances its ability to inhibit bacterial growth. Studies have demonstrated that benzothiazines can disrupt bacterial cell wall synthesis and function as effective antimicrobial agents .
  • Anti-inflammatory Effects : Some studies suggest that benzothiazines possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • Substituent Effects : Modifications on the benzothiazine ring can significantly alter its potency. For instance, variations in the sulfonyl group have been linked to enhanced anticancer activity .
  • Chlorine Substitution : The presence of chlorine at the 6-position is associated with increased lipophilicity and improved cellular uptake, which may enhance its efficacy against cancer cells .

Case Studies

Several studies have highlighted the efficacy of benzothiazine derivatives in various biological contexts:

  • Anticancer Activity Study : A study demonstrated that a related benzothiazine compound significantly inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation .
  • Antimicrobial Efficacy : Research indicated that 6-chloro derivatives exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anti-inflammatory Mechanism : In vitro studies showed that benzothiazine compounds could reduce levels of TNF-alpha and IL-6 in stimulated macrophages, indicating their potential as anti-inflammatory agents .

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis
AntimicrobialInhibits cell wall synthesis
Anti-inflammatoryReduces cytokine levels

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazine compounds exhibit promising anticancer properties. The sulfonamide group in 6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Case Study : A study published in Molecules demonstrated that related compounds effectively inhibited the proliferation of various cancer cell lines, suggesting that structural modifications can lead to enhanced activity against specific types of tumors .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored in various preclinical models. The sulfonyl group is known for its ability to interact with enzymes involved in inflammatory processes.

Research Findings : In a study focusing on COX inhibitors, it was found that certain derivatives exhibited significant inhibitory activity against cyclooxygenase enzymes, which play a crucial role in inflammation and pain signaling .

Neurological Applications

Benzothiazine derivatives have been investigated for their effects on neurotransmitter systems. The compound may influence NMDA receptor activity, which is critical for synaptic plasticity and memory function.

Evidence : Research exploring structure-activity relationships of related compounds has shown that modifications can lead to selective inhibition of NMDA receptors, which might be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
Anti-inflammatoryReduced inflammation
NeurologicalModulation of neurotransmitter activity

Comparison with Similar Compounds

6-Acetylamino/Benzoylamino-2-Benzylidene-4H-Benzo[1,4]thiazin-3-ones

Core Structure : 1,4-Benzothiazine (identical to the target compound).
Key Differences :

  • Substituents at position 6 include acetylamino or benzoylamino groups instead of chlorine.
  • A benzylidene group (via Knoevenagel condensation) at position 2, creating a conjugated system . Research Findings:
  • These derivatives were synthesized to study conformational stability.
  • No bioactivity data are reported, highlighting a gap compared to the target compound’s unexplored profile.

4-(N-Alkyl/Aryl-N-Nitrosoamido)-2,3-Dihydro-1,4-Benzothiazines

Core Structure : 2,3-Dihydro-1,4-benzothiazine (identical to the target compound).
Key Differences :

  • Nitrosoamido groups at position 4 instead of the sulfonyl-styrenyl moiety.
  • Alkyl/aryl chains modulate lipophilicity .
    Research Findings :
  • Synthetic methods focus on nitrosoamination, differing from the sulfonation pathway inferred for the target compound.
  • Biological applications are unspecified, underscoring the need for functional studies across benzothiazines.

Quinazolinone Derivatives with Styrenyl-Sulfonamide Groups

Core Structure : Quinazolin-4-one (a bicyclic ring with two nitrogens).
Example Compound : 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide .
Key Differences :

  • Quinazolinone core vs. benzothiazine.
  • Sulfonamide (SO₂NH₂) group instead of sulfonyl (SO₂).
    Research Findings :
  • Demonstrated COX-2 inhibition (47.1% at 20 μM), attributed to the (E)-styrenyl group’s spatial alignment and sulfonamide’s hydrogen-bonding capacity .
  • The target compound’s sulfonyl group may lack the NH₂ required for COX-2 binding, suggesting divergent therapeutic targets.

Benzothiazepine Derivatives

Core Structure : 1,5-Benzothiazepine (seven-membered ring with sulfur and nitrogen).
Example Compound : (±)cis-2-(4-Methoxyphenyl)-3-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one .
Key Differences :

  • Larger ring size alters conformational flexibility.
  • Methoxy and 4-methoxyphenyl substituents dominate instead of chlorine and sulfonyl-styrenyl groups.
    Research Findings :
  • Synthesis involves high-temperature condensation under nitrogen, contrasting with milder conditions for benzothiazines.
  • Biological activities are unreported, limiting direct comparison.

Benzo-Thiophene Carboxamide Derivatives

Core Structure : Benzothiophene fused with a carboxamide group.
Example Compound : N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide .
Key Differences :

  • Benzothiophene instead of benzothiazine.
  • Trifluorophenyl and isopropyl groups enhance hydrophobicity.
    Research Findings :
  • The target compound’s sulfonyl group may offer different pharmacokinetic properties compared to carboxamide.

Comparative Data Table

Compound Class Core Structure Key Substituents Bioactivity Synthesis Method Reference
Target Benzothiazine 1,4-Benzothiazine 6-Cl, 4-[(E)-styryl]sulfonyl Not reported Likely sulfonation/Knoevenagel
Quinazolinone Quinazolin-4-one 2-(E)-styryl, para-sulfonamide COX-2 inhibition (47%) Condensation
Benzothiazepine 1,5-Benzothiazepine 4-Methoxyphenyl, methoxy Not specified High-temp condensation
Benzothiophene Carboxamide Benzothiophene Trifluorophenyl, isopropyl Antiparasitic (patent) Multi-step functionalization

Q & A

Q. What are the established synthetic routes for 6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine?

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Core formation : Cyclization of 2-aminobenzenethiol derivatives with α,β-unsaturated carbonyl compounds (e.g., via Knoevenagel condensation) to form the 1,4-benzothiazine scaffold .
  • Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides under controlled conditions to ensure regioselectivity .
  • Chloro-substitution : Halogenation at the 6-position using chlorinating agents like POCl₃ or SOCl₂ . Key challenges include maintaining stereochemical integrity (E-configuration of the phenylethenyl group) and optimizing reaction conditions (e.g., solvent polarity, temperature) to improve yields (~50–70% in optimized protocols) .

Q. What biological activities are reported for 1,4-benzothiazine derivatives, and how does this compound fit into existing research?

1,4-Benzothiazine derivatives exhibit broad biological activities, including:

  • Antimicrobial : Activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 2–16 µg/mL in optimized derivatives .
  • Anticancer : Inhibition of cancer cell lines (e.g., MCF-7, HepG2) via apoptosis induction, with IC₅₀ values comparable to cisplatin in some studies .
  • Anti-inflammatory : Modulation of COX-2 and TNF-α pathways in preclinical models . The sulfonyl and phenylethenyl substituents in this compound may enhance membrane permeability and target binding, though specific data require validation .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to address low yields and impurities in the final product?

Methodological improvements include:

  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization and reduce side reactions .
  • Purification strategies : Gradient column chromatography or recrystallization in methanol/water mixtures to isolate stereoisomers and remove sulfonylation byproducts .
  • In-line monitoring : Employing HPLC or LC-MS to track reaction progress and identify intermediates . Example optimization
ConditionYield (%)Purity (%)
Conventional reflux5285
Microwave-assisted6892
Catalytic ZnCl₂7595
Data adapted from multi-step synthesis studies .

Q. What structural features of 1,4-benzothiazines correlate with enhanced antimicrobial activity?

Structure-activity relationship (SAR) studies highlight:

  • Electron-withdrawing groups : Chloro and sulfonyl substituents increase electrophilicity, enhancing interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
  • Conjugated systems : The (E)-phenylethenyl group improves π-π stacking with microbial DNA or protein targets .
  • Stereochemistry : The E-configuration is critical for activity; Z-isomers show 3–5-fold reduced potency . Example SAR data for related derivatives:
SubstituentMIC (S. aureus) (µg/mL)
6-Cl, 4-SO₂Ph4
6-H, 4-SO₂Ph16
6-Cl, 4-H>32
Derived from antimicrobial assays .

Q. How should researchers address contradictory results in biological activity studies of benzothiazine derivatives?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains affect IC₅₀/MIC values. Standardized protocols (e.g., CLSI guidelines) are recommended .
  • Purity issues : Impurities ≥5% can skew results. Validate compound purity via NMR (>95%) and HPLC (>98%) before testing .
  • Structural nuances : Minor substituent changes (e.g., ortho vs. para substitution on the phenyl ring) drastically alter activity. Computational modeling (e.g., DFT) can predict bioactive conformers .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize microwave-assisted synthesis for faster reaction times and higher yields .
  • Biological Assays : Use orthogonal assays (e.g., resazurin reduction for cytotoxicity + Western blot for apoptosis markers) to confirm mechanisms .
  • Data Analysis : Apply multivariate statistical tools (e.g., PCA) to correlate structural descriptors with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.